molecular formula C14H14N4O4S2 B4981259 methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate

methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate

Cat. No. B4981259
M. Wt: 366.4 g/mol
InChI Key: IAOSUOVHHDOVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate, commonly known as MTAB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTAB is a member of the thiadiazole family of compounds and has been found to exhibit promising biological activity.

Mechanism of Action

The exact mechanism of action of MTAB is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, MTAB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MTAB has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
MTAB has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. MTAB has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, MTAB has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells against oxidative stress.

Advantages and Limitations for Lab Experiments

MTAB has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, MTAB has been found to be relatively non-toxic, making it a potential candidate for in vivo studies. However, there are also some limitations associated with the use of MTAB in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its solubility in aqueous solutions is limited, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MTAB. One area of interest is the development of more potent and selective analogs of MTAB with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of MTAB and to identify its molecular targets. Finally, there is a need for in vivo studies to determine the efficacy and safety of MTAB in animal models and potentially in human clinical trials.

Synthesis Methods

MTAB can be synthesized using a multi-step process that involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with acetic anhydride to form 5-acetylamino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with benzoyl chloride to form 4-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoic acid, which is then methylated to form MTAB.

Scientific Research Applications

MTAB has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, MTAB has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. MTAB has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

properties

IUPAC Name

methyl 4-[[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-11(20)16-10-5-3-9(4-6-10)12(21)22-2/h3-6H,7H2,1-2H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOSUOVHHDOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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